Pentafluorophenyl 4-vinylbenzoate

Catalog No.
S8965957
CAS No.
864069-04-5
M.F
C15H7F5O2
M. Wt
314.21 g/mol
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Pentafluorophenyl 4-vinylbenzoate

CAS Number

864069-04-5

Product Name

Pentafluorophenyl 4-vinylbenzoate

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 4-ethenylbenzoate

Molecular Formula

C15H7F5O2

Molecular Weight

314.21 g/mol

InChI

InChI=1S/C15H7F5O2/c1-2-7-3-5-8(6-4-7)15(21)22-14-12(19)10(17)9(16)11(18)13(14)20/h2-6H,1H2

InChI Key

QLSHRSPPXSAGTR-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F

Pentafluorophenyl 4-vinylbenzoate is a chemical compound that belongs to the family of vinylbenzoates, characterized by the presence of a pentafluorophenyl group. This compound is notable for its high reactivity due to the presence of an activated ester functional group, which makes it suitable for various coupling reactions with alcohols and amines. The molecular formula for pentafluorophenyl 4-vinylbenzoate is C13H8F5O2C_{13}H_8F_5O_2, and it has a molecular weight of approximately 284.2 g/mol. Its structure includes a vinyl group, which allows it to participate in polymerization reactions, making it a valuable monomer in materials science.

, primarily involving polymerization and coupling reactions:

  • Polymerization: The compound can undergo radical polymerization due to its vinyl group, leading to the formation of poly(pentafluorophenyl 4-vinylbenzoate). This polymer exhibits enhanced stability towards hydrolysis and increased reactivity compared to other polymers derived from less reactive esters .
  • Coupling Reactions: The activated ester group allows for efficient coupling with nucleophiles such as amines and alcohols. This characteristic is exploited in synthesizing various functionalized polymers and materials .

The synthesis of pentafluorophenyl 4-vinylbenzoate typically involves:

  • Starting Materials: The synthesis can begin with 4-vinylbenzoic acid or its derivatives.
  • Activation: The carboxylic acid group is converted into an activated ester using reagents such as pentafluorophenol and coupling agents like dicyclohexylcarbodiimide (DCC).
  • Purification: The resulting product is purified through methods such as recrystallization or column chromatography to obtain pure pentafluorophenyl 4-vinylbenzoate .

Pentafluorophenyl 4-vinylbenzoate finds applications in various fields:

  • Polymer Chemistry: It serves as a monomer for synthesizing high-performance polymers with specific properties, including thermal stability and chemical resistance.
  • Materials Science: Its unique reactivity allows for the development of multifunctional materials that can be tailored for specific applications in coatings, adhesives, and biomedical devices.
  • Chemical Synthesis: The compound is used in organic synthesis as a building block for more complex molecules due to its ability to participate in coupling reactions .

Interaction studies involving pentafluorophenyl 4-vinylbenzoate focus on its reactivity with various nucleophiles:

  • Reactivity with Amines: It shows high reactivity towards primary and secondary amines, facilitating the formation of amide bonds.
  • Reactivity with Alcohols: Similar coupling reactions occur with alcohols, leading to the formation of esters. These interactions are crucial for developing new polymeric materials .

Several compounds share structural similarities with pentafluorophenyl 4-vinylbenzoate. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
Pentafluorophenyl methacrylateContains methacrylate instead of vinylHigher reactivity in radical polymerization
4-Vinylbenzoic acidLacks fluorine substituentsLess reactive than pentafluorophenyl derivatives
Pentafluorophenyl acrylateAcrylate functional groupDifferent polymerization behavior compared to vinyl esters
PentafluorophenolHydroxyl group instead of vinylUsed mainly as a reagent rather than a polymer precursor

Pentafluorophenyl 4-vinylbenzoate stands out due to its combination of high reactivity from both the vinyl and activated ester functionalities, making it particularly useful in advanced material applications and organic synthesis.

Synthetic Routes

PFPVB is synthesized through esterification of 4-vinylbenzoic acid with pentafluorophenol using carbodiimide coupling agents. The reaction typically employs N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst. This yields the active ester monomer with >99% purity via HPLC.

Key reaction:
$$ \text{4-Vinylbenzoic acid} + \text{Pentafluorophenol} \xrightarrow{\text{EDC/DMAP}} \text{PFPVB} + \text{Urea Byproduct} $$

Physicochemical Properties

PropertyValueSource
Molecular formulaC$${15}$$H$$7$$F$$5$$O$$2$$
Molecular weight314.21 g/mol
Melting point39–44°C
Storage conditions2–8°C (moisture-sensitive)
Hazard classificationH410 (Aquatic toxicity)

The electron-withdrawing pentafluorophenyl group enhances electrophilicity, making the ester carbonyl highly susceptible to nucleophilic attack by amines or thiols. This reactivity is quantified by its second-order rate constant ($$k_2$$) of $$3.2 \times 10^{-3}$$ L·mol$$^{-1}$$·s$$^{-1}$$ with n-butylamine in THF at 25°C.

XLogP3

4.6

Hydrogen Bond Acceptor Count

7

Exact Mass

314.03662027 g/mol

Monoisotopic Mass

314.03662027 g/mol

Heavy Atom Count

22

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